5-Methoxybenzofuran

Description

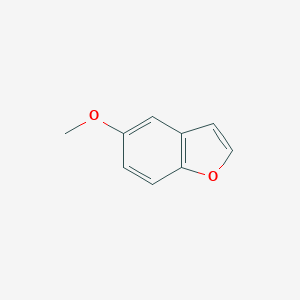

Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXPTUWJVQUHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158418 | |

| Record name | Benzofuran, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13391-28-1 | |

| Record name | 5-Methoxybenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13391-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013391281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxybenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofuran, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxybenzo[b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOFURAN, 5-METHOXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSU72383LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Blueprint: Structure and Significance

An In-Depth Technical Guide to the Spectral Data Analysis of 5-Methoxybenzofuran

This guide provides a comprehensive analysis of the spectral data of this compound, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the "why" behind the spectral features, the logic of experimental design, and the best practices for data acquisition and interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible results.

This compound (C₉H₈O₂) is an aromatic organic compound consisting of a benzene ring fused to a furan ring, with a methoxy group (-OCH₃) substituted at the 5-position.[2] The precise characterization of this molecule is paramount for its application, as its electronic and structural properties directly influence its biological activity and material characteristics. Spectroscopic analysis is the cornerstone of this characterization.

To facilitate our discussion, we will use the standard IUPAC numbering system for the benzofuran core.

Caption: IUPAC numbering of the this compound scaffold.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, a "soft" ionization technique like Electrospray Ionization (ESI) or a "hard" technique like Electron Ionization (EI) can be employed.

Expertise & Causality: Interpreting the Mass Spectrum

In a typical EI-MS experiment, this compound will produce a molecular ion peak (M⁺•) corresponding to its exact mass. The key to structural elucidation lies in the fragmentation pattern, which is a direct consequence of the molecule's inherent chemical stability and bond energies.

The fragmentation of benzofurans is complex and heavily influenced by substituents.[3] For a methoxy-substituted benzofuran, key fragmentation pathways include the loss of a methyl radical (•CH₃) or a formaldehyde molecule (CH₂O), which are diagnostic for the methoxy group.[4]

A plausible fragmentation pathway is outlined below:

Caption: Plausible EI-MS fragmentation pathway for this compound.

Data Summary: Mass Spectrometry

| Ion | m/z (Nominal) | Description |

|---|---|---|

| [M]⁺• | 148 | Molecular Ion |

| [M-CH₃]⁺ | 133 | Loss of a methyl radical from the methoxy group.[2] |

| [M-H-CO]⁺ | 119 | Loss of a hydrogen radical followed by carbon monoxide. |

Trustworthiness: A Self-Validating GC-MS Protocol

This protocol ensures data integrity through systematic checks and the use of a well-characterized system.

Objective: To acquire high-resolution Electron Ionization (EI) mass spectra for this compound.

Instrumentation: Gas Chromatograph coupled to a Quadrupole Mass Spectrometer.[5]

Methodology:

-

System Preparation & Calibration:

-

Perform a system bake-out to minimize column bleed and contamination.

-

Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy across the desired range (e.g., 30-600 amu). The calibration file serves as a validation check for the instrument's state.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Prepare a working solution of 10 µg/mL by diluting the stock solution. The choice of a volatile solvent ensures efficient vaporization in the injector.[3]

-

-

GC Parameters:

-

Injector: Split mode (e.g., 20:1), 280°C.[5]

-

Column: A non-polar column, such as a DB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating aromatic compounds.

-

Oven Program: Start at 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 5 min. This program ensures good separation from solvent and potential impurities.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Parameters:

-

Data Acquisition & Analysis:

-

Inject 1 µL of the sample.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Compare the acquired spectrum against a reference library (e.g., NIST) and analyze the fragmentation pattern to confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, allow for unambiguous assignment of every atom.

Expertise & Causality: Interpreting ¹H and ¹³C NMR Spectra

The chemical shifts in NMR are governed by the local electronic environment of each nucleus. The electronegative oxygen atoms and the aromatic ring currents in this compound create a distinct and predictable pattern of signals.

-

¹H NMR: The aromatic region will show signals for the five protons on the benzofuran core. Their splitting patterns (doublets, triplets, etc.) reveal their connectivity. The methoxy group will appear as a sharp singlet, typically around 3.8-3.9 ppm, due to the three equivalent, non-coupled protons.[5]

-

¹³C NMR: The spectrum will show nine distinct signals for the nine unique carbon atoms. The chemical shift of the methoxy carbon is particularly informative. Aromatic methoxy groups typically resonate around 56 ppm.[6] However, steric hindrance or specific electronic effects can shift this value. The orientation of the methoxy group relative to the aromatic ring can influence the virtual molecular orbital space, leading to observable changes in the ¹³C chemical shift.[6][7] Carbons directly attached to oxygen (C5 and the furan ether carbons) will be shifted downfield.

Data Summary: Predicted NMR Assignments (in CDCl₃)

| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Rationale |

|---|---|---|---|

| H-2 | ~7.6 (d, J≈2.2) | ~145 | Furan proton, adjacent to oxygen. |

| H-3 | ~6.7 (d, J≈2.2) | ~107 | Furan proton, coupled to H-2. |

| H-4 | ~7.2 (d, J≈2.5) | ~100 | Benzene proton, ortho to the methoxy group. |

| H-6 | ~6.9 (dd, J≈8.8, 2.5) | ~112 | Benzene proton, meta to the methoxy group. |

| H-7 | ~7.4 (d, J≈8.8) | ~111 | Benzene proton, para to the methoxy group. |

| 5-OCH₃ | ~3.8 (s) | ~56 | Methoxy group protons.[5] |

| C-2 | - | ~145 | Furan carbon, adjacent to oxygen. |

| C-3 | - | ~107 | Furan carbon. |

| C-3a | - | ~128 | Bridgehead carbon. |

| C-4 | - | ~100 | Carbon ortho to methoxy group. |

| C-5 | - | ~156 | Carbon bearing the methoxy group. |

| C-6 | - | ~112 | Carbon meta to methoxy group. |

| C-7 | - | ~111 | Carbon para to methoxy group. |

| C-7a | - | ~150 | Bridgehead carbon adjacent to furan oxygen. |

| 5-OCH₃ | - | ~56 | Methoxy carbon.[6] |

(Note: These are predicted values based on data for similar structures and general NMR principles. Actual values may vary slightly.)[8]

Trustworthiness: A Self-Validating NMR Protocol

This protocol ensures accuracy through proper sample preparation, instrument setup, and the use of 2D correlation experiments for self-validation of assignments.

Objective: To acquire high-resolution ¹H, ¹³C, and 2D NMR spectra for unambiguous structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.[9]

Methodology:

-

Sample Preparation:

-

Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.[3]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Shimming:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming is a common cause of broad peaks.[3]

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Parameters: 32 scans, 16-ppm spectral width, 2-second relaxation delay.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and measure coupling constants.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: 1024 scans, 240-ppm spectral width, 2-second relaxation delay.

-

Process and calibrate the spectrum using the solvent peak (CDCl₃ at δ 77.16 ppm).

-

-

2D NMR for Validation:

-

COSY (Correlation Spectroscopy): Run a gradient COSY experiment to identify proton-proton couplings (e.g., H-6 with H-7, H-2 with H-3). This validates the connectivity map derived from ¹H splitting patterns.

-

HMBC (Heteronuclear Multiple Bond Correlation): Run a gradient HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. Key correlations for validation include the methoxy protons to C-5, and H-7 to C-5 and C-3a. These correlations confirm the position of the methoxy group and the overall fusion of the ring system.

-

-

Data Analysis:

-

Use the combination of 1D and 2D data to assign every proton and carbon signal. The cross-peaks in the 2D spectra serve as a self-validating system for the 1D assignments.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Causality: Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by vibrations associated with the aromatic system, the furan ring, and the ether linkage.

-

C-O Stretching: As an aromatic ether, two prominent C-O stretching bands are expected. The aryl-O stretch typically appears as a strong band between 1200-1300 cm⁻¹, while the O-CH₃ stretch is found around 1050 cm⁻¹.[10][11]

-

Aromatic C=C Stretching: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene and furan rings.[12]

-

Aromatic C-H Stretching: A sharp band will be observed just above 3000 cm⁻¹.

-

C-H Bending (Out-of-Plane): Bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Aliphatic C-H Stretch (Methoxy) | Medium |

| ~1600-1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1250 | Aryl-O Asymmetric Stretch | Strong |

| ~1050 | R-O Symmetric Stretch | Strong |

Trustworthiness: A Self-Validating FTIR Protocol

Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound.

Instrumentation: FTIR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Instrument Preparation:

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Collection (Self-Validation Step):

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum (e.g., 16 scans at 4 cm⁻¹ resolution). This spectrum is subtracted from the sample spectrum, ensuring that any observed peaks are from the sample itself and not the instrument or atmosphere.

-

-

Sample Analysis:

-

Apply a small amount of liquid or solid this compound directly onto the ATR crystal.

-

If solid, ensure good contact using the pressure clamp.

-

Collect the sample spectrum using the same parameters as the background scan.

-

-

Data Processing & Analysis:

Conclusion

The comprehensive spectral analysis of this compound requires a multi-technique approach, where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular weight and offers fragmentation clues, IR spectroscopy provides a rapid fingerprint of functional groups, and NMR spectroscopy delivers the definitive, high-resolution map of the atomic framework. By employing the self-validating protocols and interpretive logic detailed in this guide, researchers can ensure the generation of accurate, reliable, and reproducible data, which is the bedrock of scientific advancement in drug discovery and materials science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C9H8O2 | CID 25943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dea.gov [dea.gov]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. rsc.org [rsc.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Methoxybenzofuran

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methoxybenzofuran, a key heterocyclic scaffold in medicinal chemistry and natural products. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. We will delve into the theoretical underpinnings of the spectral features, present a detailed assignment of proton and carbon signals, and provide a standardized protocol for sample preparation and data acquisition. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.

Introduction: The Structural Significance of this compound

This compound is a bicyclic aromatic ether with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol .[1] The benzofuran moiety is a prevalent structural motif in a vast array of biologically active compounds, including pharmaceuticals and natural products. The methoxy substituent at the 5-position significantly influences the electronic environment of the bicyclic system, which in turn dictates its chemical reactivity and biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unequivocal structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, NMR is essential for confirming its identity, assessing its purity, and studying its interactions with other molecules.

This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of this compound, serving as a foundational reference for its characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is crucial for the correct assignment of NMR signals. The structure of this compound with the conventional numbering system is depicted below.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted Chemical Shifts and Coupling Constants

Based on the analysis of closely related structures, the expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for the protons of this compound are summarized in the table below. The aromatic proton and carbon spectra of substituted benzofurans are noted to be very similar.[2][3]

| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2 | Doublet (d) | ~ 7.6 | J(H2, H3) ≈ 2.2 |

| H-3 | Doublet (d) | ~ 6.7 | J(H3, H2) ≈ 2.2 |

| H-4 | Doublet (d) | ~ 7.4 | J(H4, H6) ≈ 2.5 |

| H-6 | Doublet of Doublets (dd) | ~ 6.9 | J(H6, H7) ≈ 8.8, J(H6, H4) ≈ 2.5 |

| H-7 | Doublet (d) | ~ 7.3 | J(H7, H6) ≈ 8.8 |

| -OCH₃ | Singlet (s) | ~ 3.8-3.9 | - |

Interpretation and Rationale

-

The Furan Protons (H-2 and H-3): The protons on the furan ring, H-2 and H-3, appear as two distinct doublets. H-2 is adjacent to the oxygen atom and is therefore deshielded, appearing further downfield (~7.6 ppm) compared to H-3 (~6.7 ppm). The coupling between these two protons is a three-bond coupling (³J), and the small coupling constant of approximately 2.2 Hz is characteristic of protons on a furan ring.

-

The Benzene Ring Protons (H-4, H-6, and H-7):

-

H-7: This proton is ortho to the fused furan ring and appears as a doublet at around 7.3 ppm due to coupling with H-6.

-

H-6: This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling). This results in a doublet of doublets multiplicity. The ortho-coupling constant (³J) is significantly larger (~8.8 Hz) than the meta-coupling constant (⁴J) (~2.5 Hz).

-

H-4: This proton is meta to H-6 and appears as a doublet with a small coupling constant of approximately 2.5 Hz.

-

-

The Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet in the upfield region of the aromatic spectrum, typically between 3.8 and 3.9 ppm.[2]

¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum of this compound provides information on the number of unique carbon environments within the molecule. As there are nine carbon atoms in this compound and no molecular symmetry, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shifts

The predicted chemical shifts for the carbon atoms of this compound are presented below. These values are based on data from similar benzofuran structures and general principles of ¹³C NMR spectroscopy.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~ 145 |

| C-3 | ~ 107 |

| C-3a | ~ 128 |

| C-4 | ~ 112 |

| C-5 | ~ 156 |

| C-6 | ~ 111 |

| C-7 | ~ 115 |

| C-7a | ~ 150 |

| -OCH₃ | ~ 56 |

Rationale for Assignments

-

Quaternary Carbons (C-3a, C-5, and C-7a): These carbons do not bear any directly attached protons and will typically show lower intensities in a standard ¹³C NMR spectrum. C-5, being attached to the electron-donating methoxy group, is the most deshielded of the aromatic carbons and appears at the lowest field (~156 ppm). C-7a, adjacent to the furan oxygen, is also significantly deshielded (~150 ppm). C-3a is a typical aromatic quaternary carbon and resonates around 128 ppm.

-

Furan Carbons (C-2 and C-3): C-2 is adjacent to the furan oxygen and is more deshielded (~145 ppm) than C-3 (~107 ppm).

-

Benzene Ring Carbons (C-4, C-6, and C-7): The chemical shifts of these carbons are influenced by the methoxy group and the fused furan ring. C-4 and C-6 are ortho and para to the electron-donating methoxy group, respectively, and are therefore shielded, appearing at higher fields (~112 ppm and ~111 ppm). C-7 is further away from the methoxy group and resonates at a slightly lower field (~115 ppm).

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is an sp³-hybridized carbon and appears in the upfield region of the spectrum, typically around 56 ppm.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable and reproducible NMR data for this compound, a standardized experimental protocol is essential.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range covering from -1 to 10 ppm is appropriate.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 128 to 1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range covering from 0 to 160 ppm is suitable.

Advanced 2D NMR Techniques for Structural Confirmation

While 1D ¹H and ¹³C NMR spectra are often sufficient for the structural elucidation of a simple molecule like this compound, 2D NMR experiments can provide definitive assignments and connectivity information.

Caption: Workflow for structural elucidation using 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, a COSY spectrum would show cross-peaks between H-2 and H-3, and between H-6 and H-7, as well as H-6 and H-4, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-3 to C-3, etc.).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. For instance, the methoxy protons would show a correlation to C-5, confirming the position of the methoxy group.

Conclusion: A Self-Validating Approach to Structural Characterization

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, supported by a robust experimental protocol and the potential for confirmation through 2D NMR techniques, provides a self-validating system for the structural characterization of this important molecule. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently identify and characterize this compound and its derivatives, which is a critical step in the fields of synthetic chemistry, drug discovery, and natural product research. The data and interpretations presented in this guide serve as a reliable reference for scientists working with this valuable chemical entity.

References

The Ubiquitous Presence and Therapeutic Potential of 5-Methoxybenzofuran Derivatives: A Technical Guide for Researchers

Abstract

5-Methoxybenzofuran derivatives represent a significant class of naturally occurring heterocyclic compounds, ubiquitously distributed across terrestrial and marine ecosystems. Exhibiting a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, these molecules have garnered substantial interest within the scientific community, particularly in the fields of pharmacology and drug development. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, delving into their diverse biological sources, biosynthetic origins, detailed protocols for their isolation and characterization, and the molecular mechanisms underpinning their therapeutic potential. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and exploration of this promising class of natural products.

Introduction: The Significance of the this compound Scaffold

Benzofurans are a class of organic compounds consisting of a fused benzene and furan ring system. The introduction of a methoxy group at the 5-position of the benzofuran core gives rise to a unique subclass of derivatives with distinct physicochemical properties and enhanced biological activities.[1][2][3] This structural feature has been shown to be a key determinant in their cytotoxic and tubulin polymerization inhibitory activities, making them valuable leads for the development of new cancer therapeutics.[4] The natural world serves as a rich repository of these compounds, offering a diverse array of structurally complex and biologically active molecules.

Natural Occurrence: A Journey Through Diverse Biological Taxa

This compound derivatives have been isolated from a wide variety of natural sources, including higher plants, fungi, and marine organisms. Their presence across such a broad taxonomic range underscores their evolutionary significance and diverse ecological roles.

Plant Kingdom: A Primary Reservoir

The plant kingdom is a prolific source of this compound derivatives. These compounds are often found in various plant parts, including roots, stems, leaves, and fruits. Notable examples include:

-

Tephrosia purpurea : This plant is known to produce 4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamide and 4-methoxybenzofuran-5-carboxamide, both of which have demonstrated anti-allergic activity.[1]

-

Zanthoxylum flavum : The roots of this plant have yielded 6-methoxybenzofuran-5-propionylmethylester and 6,7-dimethoxybenzofuran-5-propionyl-methylester.

-

Helicteres hirsuta : The stems of this plant contain 7-methoxy-2-(3-hydroxy-4-methoxyphenyl)-benzofuran-5-carboxylate.

-

Duabanga grandiflora : The stem bark of this tree is a source of (E)-3-(2-(benzo[d][4][5]dioxol-5-yl)-7-methoxybenzofuran-5-yl)acrylaldehyde, which has shown cytotoxic activities against acute lymphoblastic leukemia cells.[1]

Fungal Kingdom: A Realm of Unique Derivatives

Fungi, including those from marine environments, are increasingly recognized as a significant source of novel this compound derivatives with potent biological activities.

-

Penicillium crustosum : A marine-derived fungus, P. crustosum, has been shown to produce a variety of benzofuran derivatives with antimicrobial and anti-inflammatory properties.[6][7]

-

Xylobolus subpileatus : This fungus is a known source of the parent compound, this compound.[8]

-

Alternaria sp. : A fungus associated with sea cucumbers has been found to produce 4-acetyl-5-hydroxy-3,6,7-trimethylbenzofuran-2(3H)-one.[9]

Marine Invertebrates: An Emerging Frontier

While less explored, marine invertebrates and their associated microorganisms are emerging as a promising frontier for the discovery of new this compound derivatives.

Biosynthesis: Unraveling Nature's Synthetic Blueprint

The biosynthesis of the benzofuran core in nature is a complex process that is not yet fully elucidated. However, it is generally accepted that the pathway involves the cyclization of precursors derived from the shikimate and phenylpropanoid pathways. The introduction of the methoxy group at the 5-position is believed to be a later-stage modification, likely catalyzed by specific O-methyltransferase enzymes that utilize S-adenosyl methionine (SAM) as a methyl donor.

The following diagram illustrates a plausible, generalized biosynthetic pathway leading to this compound derivatives.

Caption: Generalized biosynthetic pathway of this compound derivatives.

Isolation and Purification: A Step-by-Step Methodological Approach

The successful isolation and purification of this compound derivatives from natural sources is a critical step in their study. The choice of methodology depends on the source material, the chemical properties of the target compound, and the desired purity.

General Workflow

The following diagram outlines a typical workflow for the isolation and purification of these compounds.

Caption: A typical workflow for isolating this compound derivatives.

Detailed Experimental Protocol: Isolation from a Marine-Derived Fungus

This protocol provides a detailed, step-by-step methodology for the isolation of benzofuran derivatives from a marine-derived fungus, such as Penicillium crustosum.[6][10]

I. Fungal Cultivation and Extraction:

-

Inoculation and Fermentation: Inoculate the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under appropriate conditions (e.g., 28°C, 150 rpm) for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.

-

Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract the broth with an organic solvent of appropriate polarity, such as ethyl acetate (EtOAc), three times. Combine the organic layers and concentrate under reduced pressure to obtain the crude extract.

II. Chromatographic Purification:

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) under UV light and/or with a suitable staining reagent. Combine fractions with similar TLC profiles.

-

Sephadex LH-20 Chromatography: Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.

-

Preparative HPLC: The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure this compound derivatives.

III. Structure Elucidation:

-

Spectroscopic Analysis: Elucidate the structure of the purified compounds using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis can provide unambiguous confirmation of the absolute stereochemistry.

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery.

Anticancer Activity

Several this compound derivatives have demonstrated significant cytotoxicity against various cancer cell lines. A key mechanism of their anticancer action is the inhibition of tubulin polymerization .[4] By disrupting the formation of microtubules, which are essential for cell division, these compounds induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis (programmed cell death).

Anti-inflammatory Activity

Certain this compound derivatives exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[11][12][13] Studies have shown that these compounds can:

-

Downregulate Mitogen-Activated Protein Kinase (MAPK) pathways: This leads to a reduction in the activation of transcription factors like AP-1.[4][14]

-

Inhibit the NF-κB signaling pathway: This results in the decreased expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines like TNF-α, IL-1β, and IL-6.[12][13]

The following diagram illustrates the anti-inflammatory mechanism of action.

Caption: Anti-inflammatory mechanism of this compound derivatives.

Antimicrobial Activity

Many naturally occurring this compound derivatives exhibit significant activity against a range of pathogenic bacteria and fungi.[15][16] The lipophilicity conferred by the methoxy group and other substituents can facilitate the penetration of microbial cell membranes. While the exact molecular targets are often compound-specific, proposed mechanisms include:

-

Disruption of cell membrane integrity.

-

Inhibition of essential enzymes , such as N-myristoyltransferase in fungi.[17]

-

Interference with microbial metabolic pathways.

Data Summary

The following table summarizes some of the naturally occurring this compound derivatives, their sources, and reported biological activities.

| Compound Name | Natural Source | Biological Activity | Reference(s) |

| 4-Methoxy-3a,7a-dihydrobenzofuran-5-carboxamide | Tephrosia purpurea | Anti-allergic | [1] |

| 4-Methoxybenzofuran-5-carboxamide | Tephrosia purpurea | Anti-allergic | [1] |

| 6-Methoxybenzofuran-5-propionylmethylester | Zanthoxylum flavum | Not specified | |

| 7-Methoxy-2-(3-hydroxy-4-methoxyphenyl)-benzofuran-5-carboxylate | Helicteres hirsuta | Not specified | |

| (E)-3-(2-(Benzo[d][4][5]dioxol-5-yl)-7-methoxybenzofuran-5-yl)acrylaldehyde | Duabanga grandiflora | Cytotoxic | [1] |

| This compound | Xylobolus subpileatus | Building block | [8][18] |

| 4-Acetyl-5-hydroxy-3,6,7-trimethylbenzofuran-2(3H)-one | Alternaria sp. | Not specified | [9] |

| 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | Synthetic derivative of Ailanthoidol | Anti-inflammatory | [4][14] |

Conclusion and Future Perspectives

This compound derivatives represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in nature, coupled with their potent and varied pharmacological activities, positions them as highly promising lead compounds for the development of novel therapeutics. Future research should focus on several key areas:

-

Biosynthetic Pathway Elucidation: A deeper understanding of the enzymatic machinery responsible for the synthesis of these compounds will be crucial for their biotechnological production through synthetic biology approaches.

-

Discovery of Novel Derivatives: Continued exploration of underexplored ecological niches, such as marine environments and endophytic fungi, is likely to yield novel this compound derivatives with unique biological activities.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization as drug candidates.

-

Medicinal Chemistry Efforts: The this compound scaffold provides a versatile template for the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

By leveraging a multidisciplinary approach that combines natural product chemistry, molecular biology, and medicinal chemistry, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of next-generation drugs to address a range of human diseases.

References

- 1. scispace.com [scispace.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C9H8O2 | CID 25943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products | Springer Nature Experiments [experiments.springernature.com]

- 11. iris.cnr.it [iris.cnr.it]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 17. Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound [myskinrecipes.com]

An In-depth Technical Guide to 5-Methoxybenzofuran: Identification, Characterization, and Synthesis

This guide provides a comprehensive technical overview of 5-Methoxybenzofuran, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer field-proven insights into the causality behind its identification, characterization, and synthesis.

Core Identification and Physical Properties

This compound is a heterocyclic aromatic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structural motif is found in a variety of biologically active natural products and synthetic compounds.[1][2][3] Accurate identification is the foundational step for any research or development application.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

-

CAS Number : 13391-28-1[4]

A summary of its key physical and chemical properties is presented below for quick reference and validation.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | PubChem[4] |

| Molecular Weight | 148.16 g/mol | PubChem[4] |

| IUPAC Name | 5-methoxy-1-benzofuran | PubChem[4] |

| Appearance | Not specified; likely a liquid or low-melting solid | General chemical knowledge |

| XLogP3-AA | 2.3 | PubChem[4] |

| Exact Mass | 148.052429494 Da | PubChem[4] |

Analytical Characterization: A Multi-Technique Approach

The unequivocal identification of this compound relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Causality in NMR: The position of a signal (chemical shift, δ) in an NMR spectrum is dictated by the electron density around the nucleus. Electron-withdrawing groups (like the oxygen atom in the furan ring) "deshield" nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups (like the methoxy group) "shield" nuclei, shifting their signals to lower chemical shifts (upfield).

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For this compound, we expect to see signals corresponding to the aromatic protons on the benzene ring, the protons on the furan ring, and the protons of the methoxy group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Proton-decoupled ¹³C NMR will show a single peak for each unique carbon atom in the molecule. Spectral data is available from sources like SpectraBase.[4]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides the exact molecular weight, which is a critical validation point.

Causality in MS: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a predictable manner. The fragmentation pattern is a "fingerprint" that is characteristic of the molecule's structure. The most abundant ion is the molecular ion (M⁺), which corresponds to the intact molecule's mass.[5]

For this compound (C₉H₈O₂), the expected key signals are:

-

Molecular Ion (M⁺): m/z = 148, corresponding to the molecular weight.[4]

-

Key Fragment: m/z = 133, corresponding to the loss of a methyl group (-CH₃) from the methoxy moiety.[4]

The presence of both the molecular ion at m/z 148 and a significant fragment at m/z 133 provides strong evidence for the compound's identity. This technique is often coupled with Gas Chromatography (GC-MS) for simultaneous separation and identification of components in a mixture.[6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate (stretch, bend). It is particularly useful for identifying the presence of specific functional groups.

Causality in IR: The frequency of radiation absorbed is specific to the type of bond and the atoms it connects. For example, a C=O double bond will absorb at a different frequency than a C-O single bond.

For this compound, key expected absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretch. This is a key indicator of an aromatic system.[9]

-

~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations within the benzene and furan rings.[9]

-

~1260-1050 cm⁻¹: C-O stretching, characteristic of the ether linkages in the furan ring and the methoxy group.[9]

The combination of these techniques provides a robust and self-validating workflow for the identification of this compound.

References

- 1. jocpr.com [jocpr.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H8O2 | CID 25943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

Theoretical studies on 5-Methoxybenzofuran structure

An In-Depth Technical Guide to the Theoretical Structural Analysis of 5-Methoxybenzofuran for Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to elucidate the structural, electronic, and spectroscopic properties of this compound. As a key scaffold in medicinal chemistry, a deep understanding of the benzofuran core at a quantum mechanical level is paramount for rational drug design. This document details the application of Density Functional Theory (DFT) for geometry optimization, conformational analysis, and the calculation of electronic properties such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP). We present standardized computational protocols, predicted spectroscopic data, and discuss the direct applications of these theoretical insights in establishing Structure-Activity Relationships (SAR) and performing molecular docking studies. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies for the targeted design of novel benzofuran-based therapeutic agents.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic compound formed by the fusion of benzene and furan rings, is a "privileged scaffold" in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthetic versatility of the benzofuran core allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile.[1]

This compound (C₉H₈O₂) serves as a crucial starting point and structural motif in many of these derivatives.[3] The position and electronic nature of the methoxy group significantly influence the molecule's overall polarity, reactivity, and ability to interact with biological targets. Theoretical studies provide an indispensable framework for understanding these properties at a molecular level, offering predictive insights that can accelerate the drug development process long before synthesis is undertaken.[4] By modeling the structure and electronic landscape, we can rationalize experimental outcomes and guide the design of next-generation compounds with enhanced potency and selectivity.[5]

Core Physicochemical & Computed Properties

A baseline understanding of a molecule's properties is essential. The following data for this compound has been compiled from computational models and chemical databases, providing a foundational physicochemical profile.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂ | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| Exact Mass | 148.052429494 Da | [3] |

| XLogP3 | 2.3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 22.4 Ų | [3] |

| Heavy Atom Count | 11 | [3] |

Theoretical Methodologies for Structural Elucidation

The cornerstone of modern computational analysis for organic molecules like this compound is Density Functional Theory (DFT).[4] DFT offers a favorable balance between computational cost and accuracy, making it ideal for predicting molecular structures and properties.[6]

Density Functional Theory (DFT) Protocol

A typical DFT investigation involves a sequential, self-validating workflow. The choice of functional and basis set is critical for obtaining reliable results.

-

Functional: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[4] For studying electronic excitations, time-dependent DFT (TD-DFT) or range-separated functionals like CAM-B3LYP are often employed.[7][8]

-

Basis Set: The Pople-style 6-311++G(d,p) basis set is frequently used. It provides a flexible description of electron distribution by including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for non-spherical electron densities.[4][7][8]

The logical flow of a DFT calculation is depicted below.

Caption: Standard workflow for DFT calculations.

Step-by-Step Computational Protocol: DFT Analysis

-

Structure Preparation: An initial 3D structure of this compound is generated using molecular modeling software.

-

Geometry Optimization: A geometry optimization calculation is performed using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[4] The optimization is complete when forces on the atoms are negligible.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical functions:

-

Electronic Property Calculation: Once the stable geometry is confirmed, various electronic properties are calculated to understand the molecule's reactivity and intermolecular interaction potential.

In-Depth Structural and Electronic Analysis

Conformational Analysis

For this compound, the primary conformational flexibility arises from the rotation of the methoxy (-OCH₃) group relative to the benzofuran ring. While the barrier to rotation is generally low, identifying the most stable conformer is crucial as it represents the molecule's ground state. A Potential Energy Surface (PES) scan can be performed by systematically rotating the C-O bond and calculating the energy at each step to identify the global minimum. Studies on similar substituted aromatic systems confirm that the orientation of such groups is vital for defining the most stable structure.[9][10]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[4][11]

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 to -5.5 eV | Indicates electron-donating capability, localized on the benzofuran ring system. |

| LUMO Energy | ~ -1.0 to -0.5 eV | Indicates electron-accepting capability, also delocalized over the aromatic system. |

| ΔE (HOMO-LUMO Gap) | ~ 5.0 eV | Suggests good electronic stability. |

Molecular Electrostatic Potential (MEP)

An MEP map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It provides a powerful visual tool for identifying sites prone to electrophilic and nucleophilic attack.[4][11]

-

Red/Yellow Regions: Indicate negative potential (electron-rich), identifying likely sites for electrophilic attack and hydrogen bond acceptance. For this compound, these are expected around the furan and methoxy oxygen atoms.

-

Blue Regions: Indicate positive potential (electron-poor), identifying likely sites for nucleophilic attack. These are typically found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and bonding interactions. It investigates hyperconjugative interactions (electron delocalization from filled bonding orbitals to empty antibonding orbitals), which are key to understanding molecular stability.[7][8] For this compound, NBO analysis can quantify the delocalization of lone pairs from the oxygen atoms into the aromatic system, contributing to its overall stability and electronic character.

Predicted Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectra, which can be used to confirm the identity and structure of a synthesized compound.

-

¹H and ¹³C NMR: DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict NMR chemical shifts with high accuracy.[7]

-

FT-IR: As mentioned, frequency calculations directly yield the vibrational modes corresponding to IR absorption peaks.[12]

-

UV-Visible: TD-DFT calculations can predict electronic transitions, corresponding to the λₘₐₓ values observed in UV-Vis spectroscopy.[7][8]

| Spectroscopy Type | Predicted Key Signatures |

| ¹H NMR (in CDCl₃) | Aromatic protons (~6.8-7.5 ppm), Furan protons (~6.7, 7.6 ppm), Methoxy singlet (~3.8 ppm)[13] |

| ¹³C NMR (in CDCl₃) | Aromatic/Furan carbons (~105-155 ppm), Methoxy carbon (~56 ppm)[13] |

| FT-IR | C-O-C stretching (~1200-1300 cm⁻¹), Aromatic C=C stretching (~1450-1600 cm⁻¹)[13][14] |

Applications in Rational Drug Design

The ultimate goal of these theoretical studies is to inform and accelerate the drug development process.

Structure-Activity Relationship (SAR) Guidance

By calculating the properties of this compound and its hypothetical derivatives, a computational SAR study can be established. For instance, modeling the effect of adding electron-withdrawing or electron-donating groups at different positions can predict how these changes will affect the molecule's HOMO-LUMO gap, dipole moment, and MEP. This allows chemists to prioritize the synthesis of compounds most likely to have the desired biological activity.[1][5]

Caption: Logic flow from theoretical analysis to SAR.

Molecular Docking

Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to the active site of a macromolecular target, such as a protein or enzyme.[15] Benzofuran derivatives have been investigated as inhibitors of targets like tubulin and ligands for receptors like GABA-A.[5][16][17]

Caption: General workflow for a molecular docking study.

Step-by-Step Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of the this compound derivative, optimized via DFT as described above, is prepared. This involves assigning correct atom types and charges.

-

Receptor Preparation: The crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Non-essential molecules (e.g., water, co-crystallized ligands) are removed, and hydrogen atoms are added.

-

Binding Site Definition: The active site of the receptor where the ligand is expected to bind is defined, typically based on the location of a known inhibitor or through predictive algorithms.

-

Docking Simulation: Using docking software, the ligand is placed in the binding site and its conformational flexibility is explored. The software calculates the most favorable binding poses and estimates the binding affinity (e.g., in kcal/mol).

-

Results Analysis: The top-scoring poses are analyzed to understand the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. This information is invaluable for explaining observed activity and designing new derivatives with improved binding.

Conclusion

Theoretical studies provide a powerful, predictive, and cost-effective lens through which to analyze the structure and properties of this compound. By employing a robust computational workflow encompassing DFT, conformational analysis, and electronic property calculations, researchers can gain deep insights into the molecule's inherent characteristics. These insights are not merely academic; they form the foundation for rational drug design, guiding SAR studies and enabling the effective use of molecular docking to predict biological interactions. The integration of these theoretical approaches into the drug discovery pipeline is essential for the efficient development of novel and effective benzofuran-based therapeutics.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. This compound | C9H8O2 | CID 25943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Methoxybenzofuran Scaffold: A Privileged Core for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] Among these, the 5-methoxybenzofuran scaffold has emerged as a particularly privileged structure, conferring advantageous physicochemical and biological properties upon a diverse array of molecules. This technical guide provides a comprehensive exploration of the this compound core, from its synthetic accessibility to its multifaceted roles in the development of novel therapeutics. We will delve into the strategic importance of the 5-methoxy substituent, dissect key synthetic methodologies, and present a detailed analysis of the structure-activity relationships (SAR) that govern its potent anticancer, antimicrobial, and neuroprotective activities. This guide is intended to serve as a valuable resource for researchers engaged in the design and discovery of next-generation therapeutic agents, offering both foundational knowledge and field-proven insights to accelerate innovation.

The Significance of the this compound Scaffold: A Privileged Moiety in Drug Discovery

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The benzofuran moiety itself is considered a privileged structure due to its presence in numerous biologically active natural products and synthetic compounds.[3][4] The introduction of a methoxy group at the 5-position of the benzofuran ring further enhances its drug-like properties and biological activity.

The 5-methoxy group exerts its influence through a combination of electronic and steric effects:

-

Electronic Effects: The methoxy group is an electron-donating group, which can modulate the electron density of the benzofuran ring system. This can influence the molecule's ability to participate in crucial intermolecular interactions with biological targets, such as hydrogen bonding and π-π stacking.

-

Metabolic Stability: The methoxy group can influence the metabolic stability of the molecule by blocking a potential site of oxidative metabolism. This can lead to an improved pharmacokinetic profile, including a longer half-life in the body.

-

Lipophilicity and Solubility: The methoxy group can subtly modulate the lipophilicity of the molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. This can impact the compound's ability to cross cell membranes and reach its target.

The strategic placement of the methoxy group at the 5-position has been shown to be particularly advantageous for a range of biological activities, as will be detailed in the subsequent sections of this guide.

Synthetic Strategies for the Construction of the this compound Core

The efficient synthesis of the this compound scaffold is a prerequisite for its exploration in drug discovery. Several robust and versatile synthetic routes have been developed, often leveraging classic named reactions and modern catalytic methods.[5][6][7] The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

Perkin Reaction and Related Cyclizations

One of the earliest and most fundamental methods for constructing the benzofuran ring is the Perkin reaction. While the classic Perkin reaction has its limitations, modified procedures and related cyclization strategies remain relevant. A common approach involves the reaction of a substituted salicylaldehyde with an acetic anhydride in the presence of a base.

Experimental Protocol: A Generalized Perkin-Type Synthesis of a this compound

Objective: To synthesize a this compound derivative from a 4-methoxysalicylaldehyde precursor.

Materials:

-

4-Methoxysalicylaldehyde

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Hydrochloric acid (HCl)

-

Ethanol

-

Distilled water

Procedure:

-

A mixture of 4-methoxysalicylaldehyde, anhydrous sodium acetate, and acetic anhydride is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The resulting solid is collected by filtration and washed with water.

-

The crude product is then hydrolyzed by refluxing with a mixture of ethanol and concentrated hydrochloric acid.

-

After cooling, the product is precipitated by the addition of water, filtered, and washed until neutral.

-

The final product is purified by recrystallization from a suitable solvent, such as ethanol.

Causality behind Experimental Choices:

-

Acetic anhydride and sodium acetate: These reagents act as both the source of the acetyl group and the base catalyst required for the condensation reaction.

-

Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction.

-

Hydrolysis: The acidic workup serves to hydrolyze the intermediate diacetate and promote the final cyclization to the benzofuran ring.

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

Modern synthetic organic chemistry offers powerful tools for the construction of heterocyclic systems. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by an intramolecular cyclization, have become a mainstay for the synthesis of substituted benzofurans.[1][8]

Workflow for Palladium-Catalyzed Synthesis of 5-Methoxybenzofurans:

Caption: Palladium-catalyzed Sonogashira coupling and cyclization.

This approach offers a high degree of flexibility, allowing for the introduction of a wide variety of substituents at the 2-position of the benzofuran ring, depending on the choice of the terminal alkyne.

Biological Applications of this compound Derivatives

The this compound scaffold has been extensively explored for a range of therapeutic applications, with promising results in the fields of oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents.[9] These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, often through mechanisms that involve the disruption of fundamental cellular processes.

3.1.1. Mechanism of Action: Inhibition of Tubulin Polymerization

A prominent mechanism of action for many anticancer this compound derivatives is the inhibition of tubulin polymerization.[10][11][12][13] Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Signaling Pathway of this compound Derivatives as Tubulin Polymerization Inhibitors:

Caption: Mechanism of tubulin polymerization inhibition.

3.1.2. Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that contribute to the anticancer activity of this compound derivatives. For instance, the presence of a 3,4,5-trimethoxybenzoyl group at the 2-position of the benzofuran ring has been shown to be crucial for potent tubulin polymerization inhibitory activity.[10][13]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | 0.0012 - 0.0063 | [10] |

| Derivative 6g (a 3,4,5-trimethoxylbenzamide substituted benzofuran) | MDA-MB-231 | 3.01 | [11] |

| Derivative 6g | HCT-116 | 5.20 | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound derivative (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is essential for validating the results of the assay. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent on cell viability.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. The this compound scaffold has demonstrated promising activity against a range of bacteria and fungi.[3][15][16]

3.2.1. Spectrum of Activity

Derivatives of this compound have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For example, halogenated derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and tested for their antimicrobial properties.[3][15]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound M5a | Enterococcus faecalis | 50 | [16] |

| Compound M5g | Enterococcus faecalis | 50 | [16] |

| Compound M5i | Candida albicans | 25 | [16] |

| Compound M5k | Candida albicans | 25 | [16] |

| Compound M5l | Candida albicans | 25 | [16] |

3.2.2. Causality in Antimicrobial Drug Design

The antimicrobial activity of this compound derivatives is influenced by the nature and position of substituents on the benzofuran core. For instance, the introduction of halogen atoms can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. Furthermore, specific functional groups can interact with key microbial enzymes or cellular structures, leading to the inhibition of growth or cell death.

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function.[17][18] There is a growing interest in the potential of this compound derivatives to act as neuroprotective agents.

3.3.1. Targeting Amyloid-β Aggregation in Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) peptides into toxic oligomers and plaques in the brain.[17][18][19] Several this compound derivatives have been investigated for their ability to inhibit the aggregation of Aβ peptides or to disaggregate existing plaques.[19] For example, a derivative designated as YB-9, 2-((5-methoxy-3-(4-methoxyphenyl)benzofuran-6-yl)oxy)acetic acid, was shown to disaggregate Aβ oligomers and plaques in a transgenic mouse model of Alzheimer's disease.[19]

Logical Relationship in Targeting Aβ Aggregation:

Caption: Targeting amyloid-β aggregation in Alzheimer's disease.